methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoate ester, a chromeno[2,3-c]pyrrole core, and a diethylamino propyl side chain, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 3-(diethylamino)propyl-substituted coumarin derivative.
Introduction of the benzoate ester group: This step involves esterification of the chromeno[2,3-c]pyrrole core with methyl 4-bromobenzoate under basic conditions.
Final purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino propyl side chain, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-c]pyrrole core, resulting in the formation of hydroxyl derivatives.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Coumarin derivatives: These compounds share the chromeno[2,3-c]pyrrole core and exhibit similar biological activities.
Indole derivatives: Known for their diverse biological activities and structural similarity to the chromeno[2,3-c]pyrrole core.
Benzopyran derivatives: These compounds also contain a fused benzene and pyran ring system, similar to the chromeno[2,3-c]pyrrole core.
Uniqueness: methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to the presence of the diethylamino propyl side chain, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
631867-22-6 |
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Molecular Formula |
C26H28N2O5 |
Molecular Weight |
448.5g/mol |
IUPAC Name |
methyl 4-[2-[3-(diethylamino)propyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H28N2O5/c1-4-27(5-2)15-8-16-28-22(17-11-13-18(14-12-17)26(31)32-3)21-23(29)19-9-6-7-10-20(19)33-24(21)25(28)30/h6-7,9-14,22H,4-5,8,15-16H2,1-3H3 |
InChI Key |
DXIZLNWLGWAYDJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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